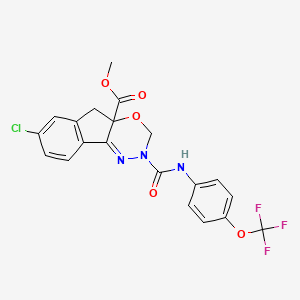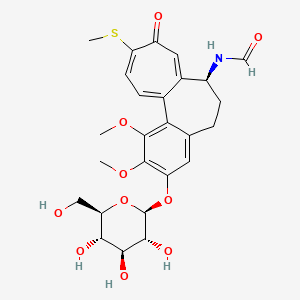
Norepinephrine Tartrate Impurity G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norepinephrine Tartrate Impurity G, also known as 2- (Dibenzylamino)-1- (3,4-dihydroxyphenyl)ethanone, is an impurity of Noradrenaline . Noradrenaline is a direct α-adrenergic receptor stimulator used as an injectable drug for the treatment of critically low blood pressure .
Molecular Structure Analysis
The molecular formula of Norepinephrine Tartrate Impurity G is C22H21NO3 . Its molecular weight is 347.42 .
Chemical Reactions Analysis
The chemical stability of norepinephrine solutions, from which Norepinephrine Tartrate Impurity G is an impurity, has been studied. A fast reversed-phase liquid chromatography method coupled with an ultra-violet detector was developed to assess the chemical stability of norepinephrine solutions .
Applications De Recherche Scientifique
Medical Use as a Vasopressor
Norepinephrine is commonly used in medical settings as a first-line vasopressor to increase mean arterial pressure (MAP) and restore tissue perfusion in patients experiencing shock .
Neurotransmitter Synthesis Research
It serves as a precursor for the synthesis of select neurotransmitters, including dopamine and norepinephrine itself, which are vital for brain function and are a focus of neurological research .
Pharmacological Studies
Norepinephrine’s salt formulations, including tartrate, are critical in pharmacological studies to ensure patient safety, clinical practice, and guideline development .
Mécanisme D'action
Target of Action
Norepinephrine Tartrate Impurity G, similar to Norepinephrine, primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone and regulating cardiac function .
Mode of Action
Norepinephrine Tartrate Impurity G interacts with its targets by functioning as a peripheral vasoconstrictor on alpha-adrenergic receptors . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This dual action leads to increased blood pressure and improved cardiac output .
Biochemical Pathways
The action of Norepinephrine Tartrate Impurity G affects several biochemical pathways. It is a key player in the adrenergic signaling pathway, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and glucose metabolism .
Pharmacokinetics
The pharmacokinetics of Norepinephrine Tartrate Impurity G is likely to be similar to that of Norepinephrine. Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination .
Result of Action
The action of Norepinephrine Tartrate Impurity G results in a variety of molecular and cellular effects. It increases arterial vascular resistance, leading to an increase in mean arterial pressure . It also increases cardiac output by optimizing cardiac preload and direct inotropism .
Action Environment
The action, efficacy, and stability of Norepinephrine Tartrate Impurity G can be influenced by various environmental factors. For instance, the pharmacodynamic response of Norepinephrine is highly variable, depending mainly on the severity of illness . In shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Furthermore, the stability of Norepinephrine has been confirmed in a wide range of concentrations when diluted in NaCl 0.9% .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Norepinephrine Tartrate Impurity G involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Norepinephrine", "Tartaric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "1. Dissolve Norepinephrine in methanol.", "2. Add a solution of tartaric acid in water to the Norepinephrine solution.", "3. Adjust the pH of the solution to 7-8 using sodium hydroxide.", "4. Extract the solution with ethyl acetate.", "5. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "6. Evaporate the solvent to obtain a solid residue.", "7. Dissolve the residue in hydrochloric acid.", "8. Adjust the pH of the solution to 7-8 using sodium hydroxide.", "9. Extract the solution with ethyl acetate.", "10. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "11. Evaporate the solvent to obtain the final product, Norepinephrine Tartrate Impurity G." ] } | |
Numéro CAS |
13062-58-3 |
Formule moléculaire |
C22H21NO3 |
Poids moléculaire |
347.42 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
